molecular formula C13H18N2O B6334912 3-Methyl-1-(4-methylbenzoyl)piperazine CAS No. 1240567-22-9

3-Methyl-1-(4-methylbenzoyl)piperazine

Cat. No.: B6334912
CAS No.: 1240567-22-9
M. Wt: 218.29 g/mol
InChI Key: LWDAIRKTSYNTQV-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylbenzoyl)piperazine: is a chemical compound with the molecular formula C₁₃H₁₈N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-methylbenzoyl)piperazine typically involves the reaction of 3-methylpiperazine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-1-(4-methylbenzoyl)piperazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacologically active agent. It is studied for its potential to interact with biological targets, such as receptors and enzymes, which could lead to the development of new therapeutic agents.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-(4-methylbenzoyl)piperazine is unique due to the presence of both methyl groups on the piperazine ring and the benzoyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-methylphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-11(2)9-15/h3-6,11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDAIRKTSYNTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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